Pinocamphone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

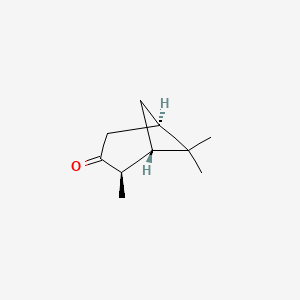

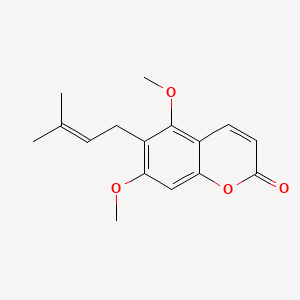

(-)-Pinocamphone, also known as trans-3-pinanone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-Pinocamphone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-pinocamphone is primarily located in the cytoplasm and membrane (predicted from logP) (-)-Pinocamphone is a spicy tasting compound that can be found in herbs and spices, hyssop, roman camomile, and spearmint. This makes (-)-pinocamphone a potential biomarker for the consumption of these food products.

Scientific Research Applications

Chemical Synthesis and Ecological Importance

Pinocamphone, an oxygenated terpenoid, has been synthesized for studies in chemical ecology, particularly in bark beetle ecology. These syntheses are crucial for facilitating biological activity studies and identifying stereoisomers in natural samples (Ganji, Svensson, & Unelius, 2020).

Role in Plant Phenotypes and Volatile Compounds

Research on the volatile components of hyssop (Hyssopus officinalis L.) phenotypes identified pinocamphone as a major compound, influencing distinct percentage compositions of volatiles in different plant phenotypes (Kerrola, Galambosi, & Kallio, 1994).

Essential Oils and Antifungal Activity

The essential oils of Hyssopus officinalis, showing significant antifungal activity against phytopathogenic fungi, contain pinocamphone as a major component. The variation in pinocamphone content influences the oil’s antifungal efficacy (Fraternale, Ricci, Epifano, & Curini, 2004).

Antioxidant Properties

In a study focusing on the essential oils from Hyssopus officinalis, pinocamphone was identified as a key constituent with potential antioxidant activity. This property is valuable for its use in food and pharmaceutical industries (Pirbalouti, Mohamadpoor, Bajalan, & Malekpoor, 2019).

Catalytic Chemical Reactions

Pinocamphone's behavior in catalytic reactions, such as dehydrogenation over MgO, provides insights into its chemical properties and potential applications in synthetic chemistry (Gliński, Kijeński, Gibka, & Góra, 1995).

Anesthetic Properties

Research on the essential oil of Aloysia gratissima highlighted E-(-)-pinocamphone's potential as an anesthetic in aquaculture, demonstrating its efficacy and side effects in fish (Benovit et al., 2015).

Post-harvest Treatment Effects

Studies on post-harvest treatments of medicinal and aromatic crops, including hyssop, revealed that treatments like cold plasma can significantly affect the essential oil content and composition, including compounds like pinocamphone (Jangi, Ebadi, & Ayyari, 2020).

Phytotoxic Effects

The phytotoxic potential of hyssop essential oil, rich in pinocamphone, against crops like wheat and mustard, was explored, indicating its potential as a natural herbicide (Jop, Krajewska, Wawrzyńczak, Polaszek, & Synowiec, 2021).

properties

CAS RN |

547-60-4 |

|---|---|

Product Name |

Pinocamphone |

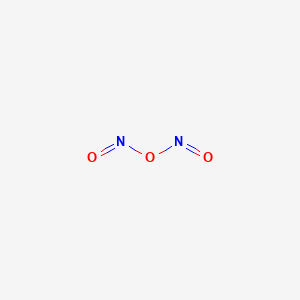

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1S,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m1/s1 |

InChI Key |

MQPHVIPKLRXGDJ-PRJMDXOYSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)CC1=O |

SMILES |

CC1C2CC(C2(C)C)CC1=O |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1=O |

density |

0.963-0.969 |

Other CAS RN |

22339-21-5 547-60-4 |

physical_description |

Colourless liquid; Cedar camphor aroma |

Pictograms |

Irritant |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

synonyms |

pinocamphone pinocamphone, (1alpha,2beta,5alpha)-isomer pinocamphone, (1S-(1alpha,2beta,5alpha))-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methyl-6-imidazo[2,1-b]thiazolyl)methyl]-1-propanesulfonamide](/img/structure/B1236723.png)

![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)

![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)

![N'-[(1E)-pyridin-2-ylmethylene]isonicotinohydrazide](/img/structure/B1236741.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)